2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide
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Overview
Description
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is a heterocyclic compound that contains a triazole and pyridazine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological activity and makes it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using enaminonitriles and benzohydrazides under microwave irradiation.
Cyclization to Form Pyridazine: The triazole ring undergoes cyclization with appropriate reagents to form the pyridazine ring.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes. The use of microwave irradiation and catalyst-free conditions can be advantageous for large-scale production due to reduced reaction times and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies related to cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune response.
Receptor Binding: It binds to receptors such as PHD-1, modulating their activity and affecting cellular processes like hypoxia response.
Pathway Modulation: The compound influences various signaling pathways, including those related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: This compound shares the triazole ring but has a thiadiazine ring instead of pyridazine.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of pyridazine.
1,2,4-Triazolo[4,3-b]tetrazine: Contains a tetrazine ring fused with the triazole ring.
Uniqueness
2,5-dimethyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}benzene-1-sulfonamide is unique due to its specific combination of triazole and pyridazine rings, which confer distinct biological activities and chemical properties. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
2,5-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2S/c1-9-3-4-10(2)11(7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUHRXVBKNFQAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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